Tetramethyltetraselenafulvalene

Descripción general

Descripción

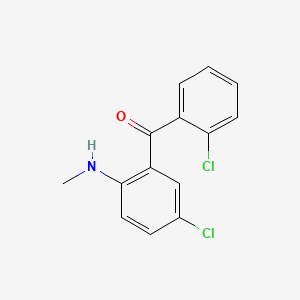

Tetramethyltetraselenafulvalene (TMTSF) is a compound with the molecular formula C10H12Se4 . It is known for its superconducting properties when used in salts and charge-transfer complexes .

Molecular Structure Analysis

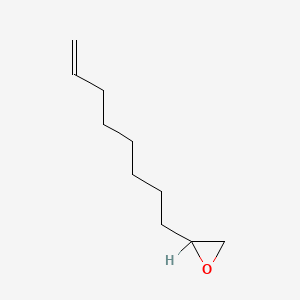

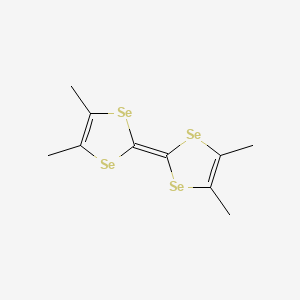

The molecular structure of TMTSF is described by the IUPAC Standard InChI: InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 4 selenium atoms .Chemical Reactions Analysis

TMTSF has been used in the creation of single-crystal field-effect transistors, exhibiting clear signatures of the intrinsic transport properties of the material . It also reacts with SnX4 (X = Cl or Br) in MeCN to give [ttf]2[SnX6]. The corresponding TMTSF salt is also obtained as an acetonitrile solvate, [tmtsf]2[SnCl6]·MeCN, by the reaction of TMTSF with SnCl4 in MeCN .Physical And Chemical Properties Analysis

TMTSF exhibits semiconducting behavior with a room temperature conductivity of 0.2 S·cm−1 and an activation energy of 34 meV at ambient pressure . It also shows clear signatures of the intrinsic transport properties of the material when used in single-crystal field-effect transistors .Aplicaciones Científicas De Investigación

1. Electrical and Electronic Properties

Tetramethyltetraselenafulvalene (TMTSF) exhibits significant electrical characteristics, particularly in single-crystal field-effect transistors. These characteristics demonstrate the intrinsic transport properties of TMTSF, crucial for electronic applications. The material's density and temperature-dependent transport behavior have been quantitatively analyzed, providing insights into its electrical properties and potential use in transistor devices (Xie, Alves, & Morpurgo, 2009).

2. Organic Superconductivity

TMTSF plays a pivotal role in the field of organic superconductors. It forms salts that exhibit superconductivity, a phenomenon that is crucial for various advanced technological applications. The superconducting properties of TMTSF salts, such as (TMTSF)2AsF6, have been explored, shedding light on their electron density distribution and potential applications in organic superconductivity (Maugh, 1983); (Wudl, Nalewajek, Troup, & Extine, 1983).

3. Molecular and Crystal Structures

The molecular, electronic, and crystal structures of TMTSF have been extensively studied. Investigations into its vibrational characteristics and electron density distribution provide valuable insights into the material's properties. These studies are fundamental for understanding the conducting behavior of TMTSF and its applications in materials science (Rani, Rajput, Srivastava, & Yadav, 2019).

4. Synthesis and Chemical Properties

TMTSF can be synthesized using various methods, such as starting from dimethyl phosgene iminium chloride. The synthesis process and the material's chemical properties are crucial for its application in organic electronics and superconductors. Understanding these properties allows for the development of novel compounds and materials based on TMTSF (Chiang, Cowan, Poehler, & Bloch, 1982).

5. Quantum Properties

TMTSF demonstrates intriguing quantum properties, particularly in high magnetic fields. Studies on the quantum oscillation of Hall resistance in TMTSF compounds under extreme quantum conditions have provided valuable insights into the quantum states of the material, which are important for advanced quantum physics research and applications (Uji, Yasuzuka, Konoike, Enomoto, Yamada, Choi, Graf, & Brooks, 2005).

Mecanismo De Acción

Target of Action

Tetramethyltetraselenafulvalene is primarily targeted in the field of electronics, specifically in the development of single-crystal field-effect transistors . The compound’s primary role is to contribute to the intrinsic transport properties of these devices .

Mode of Action

This compound interacts with its targets by influencing the electrical characteristics of single-crystal field-effect transistors . This interaction results in clear signatures of the intrinsic transport properties of the material .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the transport properties of single-crystal field-effect transistors . The compound’s action affects the density and characteristic energy of shallow and deep traps in the material . These effects can provide indications as to the origin of shallow traps in this compound transistors .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the changes to the intrinsic transport properties of single-crystal field-effect transistors . These changes are quantifiable and can be analyzed for consistency, allowing for the reliable extraction of the density and characteristic energy of shallow and deep traps in the material .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the degree of charge transfer, dimensionality, and conformation variations in the radical cations can influence the conductivity properties of molecular conductors like this compound . These factors can lead to discrepancies in the conductivity properties among these organic conductors .

Safety and Hazards

TMTSF is considered hazardous. It may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed or inhaled . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

TMTSF has been used in the creation of a new molecular conductor of (TMTSF)5[Dy(NCS)4(NO3)2]CHCl3, which was prepared using the electrochemical oxidation method . This complex crystallizes in the Cmc21 (36) space group, where the partially-oxidized TMTSF molecules form a 1D (one-dimensional) column structure . This indicates potential future directions for the use of TMTSF in the creation of new molecular conductors.

Propiedades

IUPAC Name |

2-(4,5-dimethyl-1,3-diselenol-2-ylidene)-4,5-dimethyl-1,3-diselenole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Se4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWLPMGFZYFLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([Se]C(=C2[Se]C(=C([Se]2)C)C)[Se]1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Se4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203773 | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55259-49-9 | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055259499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55259-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyltetraselenafulvalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,5-dimethyl-2H-1,3-diselenol-2-ylidene)-4,5-dimethyl-2H-1,3-diselenole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tetramethyltetraselenafulvalene?

A1: The molecular formula of this compound is C10H12Se4, and its molecular weight is 411.99 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TMTSF?

A2: Researchers utilize a variety of spectroscopic techniques to characterize TMTSF, including:

- Infrared (IR) Spectroscopy: This technique helps identify functional groups and analyze vibrational modes, providing information about molecular structure and charge transfer interactions in TMTSF salts [, , ].

- Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing additional vibrational information, especially useful in studying electron-phonon coupling in TMTSF-based conductors [, ].

- Electron Spin Resonance (ESR) Spectroscopy: This technique is used to investigate the presence of unpaired electrons in TMTSF radical cations and their role in conductivity [].

Q3: How does the choice of anion in TMTSF salts influence their properties?

A3: The anion significantly impacts the crystal packing, dimensionality, and electronic behavior of TMTSF salts. For example, (TMTSF)2PF6 exhibits superconductivity under pressure, while (TMTSF)2ClO4 can exhibit superconductivity at ambient pressure under specific cooling conditions [, , , ].

Q4: What are the effects of pressure on the electronic properties of TMTSF salts?

A4: Applying pressure to TMTSF salts can induce transitions between different electronic states. For instance, pressure can suppress spin-density-wave (SDW) instabilities, leading to metallic or even superconducting behavior in some cases [, , ].

Q5: Why are TMTSF-based materials considered important in the field of organic conductors?

A5: TMTSF salts were among the first organic materials discovered to exhibit superconductivity [, , , ]. This discovery opened up new avenues for exploring the interplay between structure, electron-phonon interactions, and conductivity in organic systems.

Q6: How does the dimensionality of the electronic structure affect the conductivity of TMTSF salts?

A6: The degree of electronic anisotropy, which reflects the dimensionality of the system, plays a crucial role in the conducting properties of TMTSF salts. While many TMTSF salts exhibit quasi-one-dimensional behavior, efforts have been made to increase dimensionality through structural modifications, potentially leading to enhanced conductivity [, , ].

Q7: What is the role of electron-molecular vibration coupling in the conductivity of TMTSF-based conductors?

A7: Infrared studies on TMTSF salts have revealed significant electron-molecular vibration coupling, particularly involving the totally symmetric (ag) vibrational modes. This coupling is believed to play a crucial role in the charge transport mechanism of these materials [, , ].

Q8: Have computational methods been applied to study TMTSF and its derivatives?

A8: Yes, computational chemistry techniques, such as extended Hückel tight-binding band calculations, have been instrumental in understanding the electronic band structures and predicting the conducting properties of TMTSF-based materials [, ].

Q9: Can computational methods be used to design new TMTSF-based materials with improved properties?

A9: Computational methods offer a powerful tool for exploring the relationship between molecular structure and electronic properties in TMTSF derivatives. By simulating the effects of structural modifications on band structure and conductivity, researchers can guide the design of new materials with tailored properties [, ].

- Phase transitions in TMTSF salts: The influence of temperature, pressure, and anion ordering on the occurrence of phase transitions, including metal-insulator, spin-density-wave, and superconducting transitions [, , , , , , , , , ].

- Synthesis and characterization of novel TMTSF-based materials: Exploring new combinations of TMTSF with various electron acceptors to create materials with diverse structural and electronic properties [, , , , , , ].

- Investigating the Fermi surface of TMTSF conductors: Understanding the topology and dimensionality of the Fermi surface, which dictates the electronic and transport properties, using techniques like Shubnikov-de Haas and de Haas-van Alphen oscillations [, , ].

- Examining the role of disorder in TMTSF systems: Assessing the impact of structural disorder, such as anion disorder or sulfur/selenium substitution in TMTSF analogs, on the electronic properties and the emergence of insulating behavior [, ].

- Exploring the potential of TMTSF in organic field-effect transistors: Fabricating and characterizing TMTSF-based transistors to investigate charge carrier mobility and the influence of trapping effects on device performance [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.